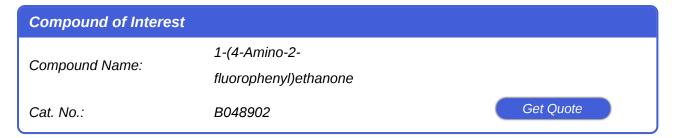


An In-depth Technical Guide to 4-Amino-2-fluoroacetophenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-2-fluoroacetophenone, a valuable building block in medicinal chemistry and drug discovery. This document details its chemical properties, provides a list of known suppliers, and outlines a potential synthetic route.

Core Compound Information

Chemical Name: **1-(4-Amino-2-fluorophenyl)ethanone** Common Name: 4-Amino-2-fluoroacetophenone CAS Number: 112279-56-8[1][2] Molecular Formula: C₈H₈FNO[1][2]

Molecular Weight: 153.16 g/mol

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 4-Amino-2-fluoroacetophenone. This data is essential for its application in experimental settings and for the development of analytical methods.



Property	Value	Source
Molecular Weight	153.15 g/mol	[1][2]
Melting Point	110-112 °C	[1][2]
Boiling Point (Predicted)	297.9 ± 20.0 °C	[1][2]
Density (Predicted)	1.201 ± 0.06 g/cm ³	[1][2]
Flash Point (Predicted)	133.9 ± 21.8 °C	[1][2]
pKa (Predicted)	0.44	[1][2]
Topological Polar Surface Area	43.1 Ų	[1][2]
Refractive Index (Predicted)	1.548	[1][2]

Commercial Availability

4-Amino-2-fluoroacetophenone is available from various chemical suppliers. Researchers can procure this compound from the following vendors:

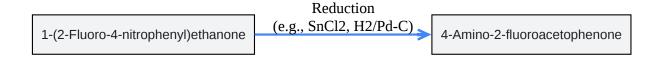
- ChemScene: Purity ≥98%[3]
- Echemi (JHECHEM CO LTD): Information available upon request[2]
- Sigma-Aldrich (Synthonix Corporation): Purity 97%

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of 4-Amino-2-fluoroacetophenone (**1-(4-Amino-2-fluorophenyl)ethanone**) is not readily available in the searched literature, a common synthetic strategy for analogous compounds involves the reduction of a corresponding nitroacetophenone. The following protocol is a plausible method that can be adapted for the synthesis of the target compound.

Reaction Scheme:





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A potential synthetic workflow for 4-Amino-2-fluoroacetophenone.

Step 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)ethanone (Precursor)

The precursor, 1-(2-fluoro-4-nitrophenyl)ethanone, can be synthesized via Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene.

Materials:

- 1-Fluoro-3-nitrobenzene
- · Acetyl chloride
- Aluminum chloride (AlCl₃)
- Dichloromethane (DCM) as solvent

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve 1-fluoro-3-nitrobenzene in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add anhydrous aluminum chloride to the stirred solution.
- Add acetyl chloride dropwise to the reaction mixture.
- Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).



- Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain 1-(2-fluoro-4-nitrophenyl)ethanone.

Step 2: Reduction to 4-Amino-2-fluoroacetophenone

The nitro group of 1-(2-fluoro-4-nitrophenyl)ethanone is then reduced to an amine to yield the final product.

Materials:

- 1-(2-Fluoro-4-nitrophenyl)ethanone
- Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C) with Hydrogen gas (H₂)
- · Ethanol or Ethyl acetate as solvent
- Sodium bicarbonate solution

Procedure using Tin(II) chloride:

- Dissolve 1-(2-fluoro-4-nitrophenyl)ethanone in ethanol in a round-bottom flask.
- Add an excess of tin(II) chloride dihydrate to the solution.
- Reflux the mixture for several hours, monitoring the reaction by TLC.
- After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate.



- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield 4-Amino-2fluoroacetophenone.

Biological Significance and Applications

Aminoacetophenones are recognized as important building blocks in the synthesis of a diverse range of heterocyclic compounds with potential biological activities. The introduction of a fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, making fluorinated intermediates like 4-Amino-2-fluoroacetophenone particularly valuable in drug discovery.

While specific research on the biological activity or signaling pathway modulation of 4-Amino-2-fluoroacetophenone is not extensively documented in the available literature, its structural motifs are present in compounds with known pharmacological relevance. For instance, various aminoacetophenone derivatives have been investigated for their potential as:

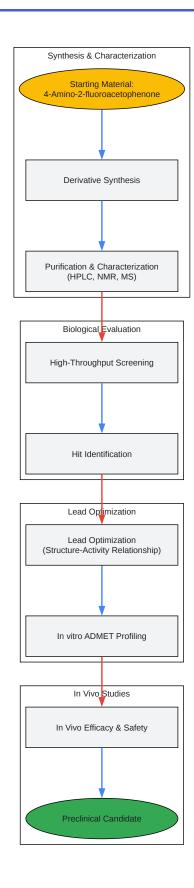
- Enzyme inhibitors: The amino and acetyl groups provide reactive sites for the synthesis of
 molecules targeting specific enzymes. The fluorine atom can enhance binding affinity and
 metabolic stability.
- Precursors for bioactive heterocycles: This compound serves as a starting material for the synthesis of more complex molecules, including analogs of flavones, coumarins, and other natural products with known therapeutic properties.

The quorum-sensing molecule 2-aminoacetophenone, a related compound, has been shown to modulate host immune responses, indicating the potential for aminoacetophenones to interact with biological signaling pathways[4]. The investigation of 4-Amino-2-fluoroacetophenone in similar contexts could be a promising area for future research.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the utilization of 4-Amino-2-fluoroacetophenone in a drug discovery context.





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A generalized workflow for the application of 4-Amino-2-fluoroacetophenone in drug discovery.



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- 4. The quorum sensing volatile molecule 2-amino acetophenon modulates host immune responses in a manner that promotes life with unwanted guests - PubMed [pubmed.ncbi.nlm.nih.gov]
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